molecular formula C29H33Cl2N3O3 B560231 MPP dihydrochloride CAS No. 911295-24-4

MPP dihydrochloride

Cat. No. B560231
M. Wt: 542.501
InChI Key: SMPRQALBFACGGO-UHFFFAOYSA-N
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Description

MPP dihydrochloride is a highly selective estrogen receptor alpha (ERα) antagonist . It is also known as Methyl-piperidino-pyrazole hydrate (MPP) and is an agonist for estrogen receptor α . It lacks any ligand functionality with estrogen receptor (ER)β . It has been found to promote silibinin induced apoptosis in human breast cancer MCF-7 cells .


Molecular Structure Analysis

The molecular formula of MPP dihydrochloride is C29H31N3O3.2HCl . The molecular weight is 542.5 g/mol . The chemical name is 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride .


Chemical Reactions Analysis

MPP dihydrochloride is a selective, high affinity silent antagonist at ERα receptors . It displays > 200-fold selectivity for ERα over ERβ . Ki values are 2.7 and 1800 nM at ERα and ERβ receptors respectively .


Physical And Chemical Properties Analysis

The molecular weight of MPP dihydrochloride is 542.5 g/mol . It is soluble to 100 mM in DMSO .

Scientific Research Applications

  • Neurotoxicity and Parkinson's Disease : MPP+ is a neurotoxin used in cellular models of Parkinson's disease. Its neurotoxicity is linked to the inhibition of mitochondrial complex I and the subsequent increase in reactive oxygen species, leading to neuronal apoptosis (Kalivendi et al., 2003). Another study found that MPP+ produces excitotoxic lesions in rat striatum as a result of impairment of oxidative metabolism, which may underlie slow excitotoxic neuronal death in neurodegenerative diseases (Storey et al., 1992).

  • Mitochondrial Dysfunction : Research indicates that MPP+ disrupts mitochondrial function by inhibiting NADH dehydrogenase and other mitochondrial enzymes. This results in decreased mitochondrial membrane potential and energy production, contributing to cell death (Ramsay & Singer, 1986).

  • Cellular Energy Disruption : Studies show that MPP+ affects cellular energy formation by inhibiting mitochondrial aerobic glycolysis. However, this toxic effect can be reduced by stimulating anaerobic glycolysis, which indicates that energy pathways play a crucial role in cellular response to MPP+ toxicity (Williams et al., 2007).

  • Mechanisms of Toxicity : Comparative studies have been conducted to understand the mechanisms of MPP+ toxicity. For instance, research comparing MPP+ and paraquat cytotoxicity suggests that MPP+-induced cell damage may involve more complex toxic mechanisms than just the production of active oxygen species (Di Monte et al., 1986).

  • Potential Neuroprotective Strategies : Research has explored compounds that might protect neurons from MPP+ toxicity. For example, studies have found that certain natural compounds and antioxidants can protect cells from MPP+-induced damage, indicating potential therapeutic strategies for neurodegenerative disorders (Sun et al., 2011).

  • Uptake and Concentration Mechanisms : The selective toxicity of MPP+ to dopamine neurons is attributed to its accumulation via the dopamine and norepinephrine uptake systems. Understanding these uptake mechanisms is crucial for comprehending MPP+'s selective neurotoxicity (Javitch et al., 1985).

Safety And Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDNPWVVRVSJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662768
Record name Methylpiperidinopyrazole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MPP dihydrochloride

CAS RN

911295-24-4
Record name Methylpiperidinopyrazole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MPP dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
195
Citations
X Liu, XL Fan, Y Zhao, GR Luo, XP Li… - Journal of …, 2005 - Wiley Online Library
… MPP dihydrochloride is a new specific ERα antagonist, which at 1 μM had no effect on ERβ (Sun et al., 2002). In the current study, 1 μM MPP dihydrochloride only partially attenuated …
Number of citations: 131 onlinelibrary.wiley.com
H Yuseran, E Hartoyo, T Nurseta, H Kalim - Journal of Taibah University …, 2019 - Elsevier
… Our study revealed that MPP dihydrochloride could inhibit the interaction between 17β-estradiol and ERα. The inhibitory mechanism is supposedly through the conformational changes …
Number of citations: 11 www.sciencedirect.com
B Zhang, WJ Zhou, CJ Gu, K Wu, HL Yang, J Mei… - Cell death & …, 2018 - nature.com
… antagonist MPP dihydrochloride alone or the combination of PPD and MPP dihydrochloride … In addition, MPP dihydrochloride led to a low level of Bcl-2/Bcl-XL and a high level of Bax/…
Number of citations: 42 www.nature.com
M Haffner-Luntzer, I Lackner, A Liedert… - Biochemical and …, 2018 - Elsevier
… Blocking of ERα signaling by Esr1-siRNA knockdown or adding the selective ERα antagonist MPP dihydrochloride abolished the effects of LMHFV on osteoblast proliferation and Cox2 …
Number of citations: 22 www.sciencedirect.com
L Mosquera, JM Colón, JM Santiago, AI Torrado… - Brain research, 2014 - Elsevier
… rats show a significant increase in white matter tissue at 28 DPI and the effect is mediated through the estrogen receptor alpha because the effect was blocked with MPP dihydrochloride…
Number of citations: 77 www.sciencedirect.com
SN Yusharyahya, K Bramono… - Journal of Applied …, 2020 - japsonline.com
… The results showed that ERα and ERβ antagonists (ICI 182, 780) maintained the strongest inhibition, followed by ERβ antagonists (PHTPP) and ERα antagonists (MPP dihydrochloride). …
Number of citations: 5 japsonline.com
AKK Arslan, MB Yerer - Proceedings, 2017 - mdpi.com
… The IC 50 values ​​ of MPP dihydrochloride and α-chaconine were calculated as 20.01 μM and 4.72 μM, respectively. At MPP dihydrochloride 20 μM (p < 0.001), α-chaconine; 2.5 (p < …
Number of citations: 1 www.mdpi.com
N Yamanaka*, K Mori, S Mizoguchi… - The Journal of Urology, 2019 - auajournals.org
… ERα antagonist: MPP dihydrochloride 1mg/kg/day, ERβ agonist: S-Equol 5mg/kg/day. We investigated the prostate weight, analysis of mRNA expression and histopathology of the …
Number of citations: 0 www.auajournals.org
E Tskitishvili, C Pequeux, C Munaut… - The Journal of …, 2016 - ncbi.nlm.nih.gov
… effects of E4 on H 2 O 2 -induced oxidative stress in primary hippocampal cell cultures were studied using different combinations of specific inhibitors for ERα (MPP dihydrochloride), …
Number of citations: 28 www.ncbi.nlm.nih.gov
SM Adams, MV Aksenova, MY Aksenov… - Synapse, 2010 - Wiley Online Library
… Moreover, the addition of preferential ERα and ERβ antagonists (MPP dihydrochloride and PHTPP) indicated that estrogen effects on caspase 3 may be mediated by both receptor …
Number of citations: 32 onlinelibrary.wiley.com

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